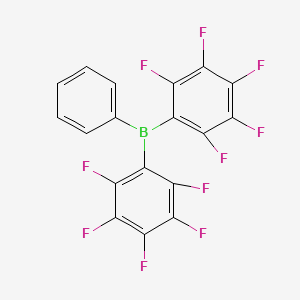

Borane, bis(pentafluorophenyl)phenyl-

Overview

Description

Bis(pentafluorophenyl)borane is a versatile reagent that was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity . Over the years, this reagent has been widely exploited as a means of incorporating Lewis acidic –B(C6F5)2 groups into complex structures for a range of applications .

Synthesis Analysis

The synthesis of bis(pentafluorophenyl)borane was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity . This reagent has been widely exploited as a means of incorporating Lewis acidic –B(C6F5)2 groups into complex structures for a range of applications .Molecular Structure Analysis

The molecular formula of bis(pentafluorophenyl)borane is CHBF . It has an average mass of 345.931 Da and a monoisotopic mass of 346.001160 Da .Chemical Reactions Analysis

Bis(pentafluorophenyl)borane has been used in a variety of chemical reactions. These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials . It has also been used in the E-selective isomerization of terminal alkenes to internal alkenes .Physical And Chemical Properties Analysis

Bis(pentafluorophenyl)borane is a Lewis acid, stronger than the inorganic parent molecule BF3 . It forms adducts with neutral and weaker Lewis bases .Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)-phenylborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5BF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGYNXNSBCFBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5BF10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462511 | |

| Record name | Borane, bis(pentafluorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148892-98-2 | |

| Record name | Borane, bis(pentafluorophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)

![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)

![3-Methyl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)